Cas no 90007-56-0 (2-phenyl-2-sulfamoylacetamide)

2-phenyl-2-sulfamoylacetamide structure
2-phenyl-2-sulfamoylacetamide structure
商品名:2-phenyl-2-sulfamoylacetamide
CAS番号:90007-56-0
MF:C8H10N2O3S
メガワット:214.241600513458
MDL:MFCD24631790
CID:5225317
PubChem ID:53827047

2-phenyl-2-sulfamoylacetamide 化学的及び物理的性質

名前と識別子

    • Benzeneacetamide, α-(aminosulfonyl)-
    • 2-phenyl-2-sulfamoylacetamide
    • MDL: MFCD24631790
    • インチ: 1S/C8H10N2O3S/c9-8(11)7(14(10,12)13)6-4-2-1-3-5-6/h1-5,7H,(H2,9,11)(H2,10,12,13)
    • InChIKey: CNTWKFSHBOORCI-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C(S(N)(=O)=O)C(N)=O)=CC=1

2-phenyl-2-sulfamoylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-234192-0.25g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
0.25g
$601.0 2024-06-19
Enamine
EN300-234192-1g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
1g
$1214.0 2023-09-15
1PlusChem
1P01APN9-50mg
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
50mg
$399.00 2024-04-20
1PlusChem
1P01APN9-250mg
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
250mg
$805.00 2023-12-16
1PlusChem
1P01APN9-10g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
10g
$6515.00 2023-12-16
1PlusChem
1P01APN9-2.5g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
2.5g
$3003.00 2023-12-16
1PlusChem
1P01APN9-5g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
5g
$4413.00 2023-12-16
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01031779-1g
2-Phenyl-2-sulfamoylacetamide
90007-56-0 95%
1g
¥5971.0 2024-04-17
Enamine
EN300-234192-5.0g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
5.0g
$3520.0 2024-06-19
Enamine
EN300-234192-10.0g
2-phenyl-2-sulfamoylacetamide
90007-56-0 95%
10.0g
$5221.0 2024-06-19

2-phenyl-2-sulfamoylacetamide 関連文献

2-phenyl-2-sulfamoylacetamideに関する追加情報

Professional Introduction to Compound with CAS No. 90007-56-0 and Product Name: 2-phenyl-2-sulfamoylacetamide

Compound with the CAS number 90007-56-0 and the product name 2-phenyl-2-sulfamoylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of 2-phenyl-2-sulfamoylacetamide consists of a phenyl ring linked to a sulfamoyl group, which is further connected to an acetamide moiety. This arrangement imparts distinctive reactivity and binding capabilities, making it a valuable scaffold for designing novel therapeutic agents.

The 2-phenyl-2-sulfamoylacetamide molecule has been extensively studied for its pharmacological profile, particularly in the context of modulating biological pathways associated with inflammation, pain, and neurodegenerative disorders. Recent research has highlighted its role as a potent inhibitor of certain enzymes and receptors, which are implicated in the pathogenesis of these conditions. For instance, studies have demonstrated that derivatives of 2-phenyl-2-sulfamoylacetamide can selectively interact with cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins. This mechanism suggests that such compounds may serve as effective candidates for developing anti-inflammatory medications with improved selectivity and reduced side effects.

In addition to its anti-inflammatory properties, 2-phenyl-2-sulfamoylacetamide has shown promise in the treatment of chronic pain syndromes. The sulfamoyl group in its structure is known to enhance binding affinity to certain pain-related targets, including transient receptor potential (TRP) channels. Preliminary findings indicate that modifications to the phenyl ring can further optimize the compound's ability to modulate TRP channel activity, which is crucial for pain perception and transmission. This opens up new avenues for developing analgesics that target peripheral nerve hyperexcitability without affecting central nervous system function.

The compound's potential in neurodegenerative diseases has also been explored. The sulfamoyl moiety is particularly interesting because it can engage with specific amino acid residues in protein targets associated with neurodegeneration. For example, research has indicated that 2-phenyl-2-sulfamoylacetamide derivatives may inhibit the aggregation of misfolded proteins implicated in conditions such as Alzheimer's disease and Parkinson's disease. By preventing these aggregates from forming or promoting their clearance, such compounds could slow down disease progression and alleviate symptoms. Further investigation into the molecular interactions between 2-phenyl-2-sulfamoylacetamide and these protein targets is warranted to fully understand its therapeutic potential.

From a synthetic chemistry perspective, 2-phenyl-2-sulfamoylacetamide serves as an excellent intermediate for constructing more complex molecules. Its versatile structure allows for modifications at multiple sites, enabling chemists to tailor its pharmacological properties for specific applications. Advances in synthetic methodologies have made it possible to produce derivatives of this compound with enhanced stability and bioavailability. For instance, recent developments in solid-state chemistry have led to novel crystalline forms of 2-phenyl-2-sulfamoylacetamide that exhibit improved solubility and dissolution rates, which are critical factors for drug formulation.

The pharmaceutical industry has taken notice of these advancements, with several companies investing in research programs focused on leveraging 2-phenyl-2-sulfamoylacetamide as a lead compound. Collaborative efforts between academic researchers and industry scientists are yielding promising results, demonstrating the compound's feasibility for clinical translation. Phase I clinical trials have begun evaluating the safety and efficacy of certain derivatives in human subjects suffering from inflammatory and neuropathic pain conditions. Preliminary data from these trials are encouraging, suggesting that optimized versions of this compound could soon be available as new therapeutic options.

The environmental impact of synthesizing and using 2-phenyl-2-sulfamoylacetamide is another area of growing interest. Modern green chemistry principles are being applied to develop more sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. For example, catalytic processes have been introduced to streamline reactions involving this compound while maintaining high yields and purity standards. Such innovations not only improve cost-efficiency but also align with global efforts to promote environmentally responsible chemical manufacturing.

Future directions for research on 2-phenyl-2-sulfamoylacetamide include exploring its potential in combination therapies alongside other pharmacological agents. By synergizing its effects with existing treatments, it may be possible to develop more comprehensive regimens for complex diseases such as cancer or autoimmune disorders. Computational modeling techniques are also being employed to predict how different modifications to its structure will influence its biological activity. These tools allow researchers to design experiments more efficiently by prioritizing promising candidates based on theoretical predictions.

In conclusion,90007-56-0and product name: 2 - phenyl - 2 - sulfamoylacetamide play an increasingly pivotal role in modern pharmaceutical research . Their unique structural features , coupled with emerging evidence supporting their therapeutic potential , position them as cornerstone compounds within medicinal chemistry . As scientific understanding continues to evolve , it is likely that even broader applications will be discovered , further solidifying their importance in addressing some of humanity's most pressing health challenges .

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Amadis Chemical Company Limited
(CAS:90007-56-0)2-phenyl-2-sulfamoylacetamide
A1062139
清らかである:99%
はかる:1g
価格 ($):783.0